molecular formula C11H10ClNO3 B1487882 1-(4-Chlorobenzoyl)azetidine-3-carboxylic acid CAS No. 873087-26-4

1-(4-Chlorobenzoyl)azetidine-3-carboxylic acid

Cat. No. B1487882
M. Wt: 239.65 g/mol
InChI Key: BPBPYCZFQQKYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzoyl)azetidine-3-carboxylic acid, also known as ACBC, is an organic compound with diverse applications in scientific research and industry. It is a potent sphingosine-1-phosphate-1 receptor agonist, with potential application as an immunosuppressant in organ transplantation or for the treatment of autoimmune diseases .


Synthesis Analysis

The synthesis of azetidines can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The molecular formula of 1-(4-Chlorobenzoyl)azetidine-3-carboxylic acid is C11H10ClNO3. The structure of azetidine is a four-membered saturated cyclic amine, which is found in various natural products and synthetic compounds with distinctive physiological functionalities .


Chemical Reactions Analysis

Azetidines are synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .


Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Chlorobenzoyl)azetidine-3-carboxylic acid is 239.65 g/mol. More detailed physical and chemical properties can be found on the PubChem database .

Scientific Research Applications

Synthesis and Biological Activity Azetidine-2-carboxylic acid, a proline analogue, is utilized in proline metabolism studies and protein conformation research. It's synthesized from 4-amino-[2,3-3H]butyric acid with a 10% yield and purified using fast-protein liquid chromatography. Its biological activity was verified in Arabidopsis thaliana and Escherichia coli, showing a specific activity of 10 mCi/mmol, suitable for uptake and incorporation studies (Verbruggen, van Montagu, & Messens, 1992).

Protein Misincorporation and Toxicity Azetidine-2-carboxylic acid (Aze) is found in sugar beets and table beets, misincorporated into proteins in place of proline, leading to various toxic effects and congenital malformations. Its widespread agricultural use raises concerns about its presence in the food chain and its role in human disease pathogenesis remains largely unexplored (Rubenstein et al., 2009).

Effect on Ion Uptake and Transport Azetidine 2-carboxylic acid (AZ) is used as a proline analog to study the relationship between protein synthesis and ion transport. At low concentrations (50 μM), AZ significantly inhibits ion release to the xylem of excised barley roots and intact plants, affecting ion transport without inhibiting protein assembly, though the proteins formed are ineffective as enzymes (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Synthesis of Novel Isomeric Analogs L-Azetidine-2-carboxylic acid is utilized in synthesizing abnormally high molecular weight polypeptides. The novel isomeric analog of dl-proline, 2-carboxy-4-methylazetidine, has been synthesized. Its cis configuration is tentatively assigned based on previously published arguments, marking its significance in synthetic chemistry (Soriano, Podraza, & Cromwell, 1980).

Gram-Scale Synthesis of Azetidine Derivatives Protected 3-haloazetidines, crucial in medicinal chemistry, have been prepared on a gram-scale from commercially available materials. These intermediates are used to synthesize high-value azetidine-3-carboxylic acid derivatives, including novel compounds like 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, highlighting their versatility in drug development (Ji, Wojtas, & Lopchuk, 2018).

Safety And Hazards

According to the safety data sheet, 1-Boc-azetidine-3-carboxylic acid should not be used for food, drug, pesticide, or biocidal product use . It is recommended to wear personal protective equipment/face protection when handling this compound .

properties

IUPAC Name

1-(4-chlorobenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-9-3-1-7(2-4-9)10(14)13-5-8(6-13)11(15)16/h1-4,8H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBPYCZFQQKYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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